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For Researchers, Scientists, and Drug Development Professionals

Introduction
FFN200 dihydrochloride is a fluorescent false neurotransmitter (FFN) that serves as a

selective substrate for the vesicular monoamine transporter 2 (VMAT2).[1] This property allows

FFN200 to be loaded into the synaptic vesicles of dopaminergic neurons, enabling the

visualization and monitoring of dopamine release from individual presynaptic terminals in acute

brain slices.[1] Upon neuronal stimulation, FFN200 is co-released with dopamine, leading to a

decrease in fluorescence at the presynaptic bouton, which can be quantified using

fluorescence microscopy.[1] Its pH-independent fluorescence provides a stable signal for

tracking exocytosis.[1] These application notes provide a detailed protocol for the use of

FFN200 dihydrochloride in acute brain slices, from slice preparation to imaging and analysis.

Mechanism of Action
FFN200 is actively transported into VMAT2-expressing synaptic vesicles by mimicking

endogenous monoamines. The accumulation of FFN200 within these vesicles results in bright

fluorescent puncta that colocalize with dopaminergic markers.[1] Neuronal firing triggers the

fusion of these vesicles with the presynaptic membrane, causing the release of FFN200 into

the synaptic cleft and a corresponding decrease in the fluorescence intensity of the presynaptic

terminal. This activity-dependent destaining is a direct measure of vesicular release.[1]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b15073670?utm_src=pdf-interest
https://www.benchchem.com/product/b15073670?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4853199/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4853199/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4853199/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4853199/
https://www.benchchem.com/product/b15073670?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4853199/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4853199/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15073670?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Data Summary
Parameter Value Reference

FFN200 Stock Solution 1-10 mM in DMSO or water
Tocris Bioscience,

MedchemExpress

FFN200 Loading

Concentration
10 µM in aCSF Pereira et al., 2016

Incubation Time 30 minutes Pereira et al., 2016

Incubation Temperature Room Temperature General Practice

Washout Time 25-45 minutes
Pereira et al., 2016

(Supplementary)

Excitation Maximum 352 nm Tocris Bioscience

Emission Maximum 451 nm Tocris Bioscience

Slice Thickness 250 µm Pereira et al., 2016

Stimulation (Chemical) 40 mM KCl in aCSF Pereira et al., 2016

Stimulation (Electrical) 0.1-15 Hz Pereira et al., 2016

Experimental Protocols
I. Preparation of Acute Brain Slices
This protocol is adapted from standard procedures for preparing acute brain slices and should

be optimized for the specific animal model and brain region of interest.

Solutions:

Slicing Solution (NMDG-based, example): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH2PO4,

30 mM NaHCO3, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3

mM Na-pyruvate, 0.5 mM CaCl2, 10 mM MgSO4. pH 7.3-7.4, osmolarity 300-310 mOsm/L.

Continuously bubble with 95% O2 / 5% CO2 (carbogen).

Artificial Cerebrospinal Fluid (aCSF): 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 25

mM NaHCO3, 12.5 mM glucose, 2 mM CaCl2, 1 mM MgCl2. pH 7.4, osmolarity 300-310
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mOsm/L. Continuously bubble with carbogen.

Procedure:

Anesthetize the animal according to approved institutional protocols.

Perform transcardial perfusion with ice-cold, carbogenated slicing solution.

Rapidly dissect the brain and immerse it in ice-cold, carbogenated slicing solution.

Mount the brain on a vibratome stage and cut 250 µm thick slices in the ice-cold,

carbogenated slicing solution.[1]

Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at

least 30 minutes.

Allow the slices to equilibrate to room temperature in carbogenated aCSF for at least 1 hour

before proceeding with FFN200 loading.

II. FFN200 Dihydrochloride Loading
Solutions:

FFN200 Stock Solution: Prepare a 1 mM or 10 mM stock solution of FFN200
dihydrochloride in sterile DMSO or water. Store at -20°C.

FFN200 Loading Solution: Dilute the FFN200 stock solution in carbogenated aCSF to a final

concentration of 10 µM. Prepare this solution fresh before each experiment.

Procedure:

Transfer individual brain slices to a small incubation chamber or a well of a 24-well plate.

Replace the aCSF with the 10 µM FFN200 loading solution.

Incubate the slices for 30 minutes at room temperature, protected from light.[1]

During incubation, ensure continuous carbogenation of the loading solution if possible, or

refresh the solution periodically.
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III. Washout and Imaging
Procedure:

After incubation, transfer the slices to a recording chamber perfused with carbogenated

aCSF at a rate of 1-2 mL/min.

Wash the slices for 25-45 minutes to remove excess FFN200 and improve the signal-to-

noise ratio. A 45-minute washout is recommended for optimal signal selectivity.

Mount the slice in the imaging chamber on the microscope stage.

Identify the brain region of interest and locate fluorescent puncta corresponding to FFN200-

loaded terminals.

Image FFN200 fluorescence using a two-photon microscope or a conventional fluorescence

microscope equipped for UV excitation.

Excitation: ~352 nm (or a suitable UV laser line for two-photon excitation, e.g., 700-740

nm).

Emission: Collect emission around 451 nm.

Objective: Use a high numerical aperture water-immersion objective (e.g., 40x or 60x).

Acquire baseline fluorescence images before stimulation.

Induce neurotransmitter release by either electrical stimulation (e.g., using a bipolar

electrode placed near the imaged area) or by perfusing the chamber with aCSF containing a

high concentration of potassium chloride (e.g., 40 mM KCl).[1]

Acquire a time-lapse series of images during and after stimulation to monitor the decrease in

FFN200 fluorescence.
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Caption: Experimental workflow for FFN200 dihydrochloride application in acute brain slices.
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Caption: FFN200 uptake and release pathway in a dopaminergic presynaptic terminal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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